molecular formula C17H12N2O3S B2661751 N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide CAS No. 2097936-98-4

N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2661751
CAS RN: 2097936-98-4
M. Wt: 324.35
InChI Key: OTRHZCYDSLJSPQ-UHFFFAOYSA-N
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Description

A chemical compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical properties include color, density, melting point, boiling point, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Diuretic Activity

A study on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives revealed their potential as diuretic agents. The research highlighted the in vivo diuretic activity of these compounds, showcasing the therapeutic potential of benzothiazole derivatives in medical applications (Yar & Ansari, 2009).

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activities, demonstrating promising results against tumorigenic cell lines. This underscores the potential of benzothiazole derivatives in developing new anticancer drugs (Yoshida et al., 2005).

Material Science and Chemistry

Supramolecular Gelators

The role of methyl functionality and S⋯O interactions in supramolecular gelation behavior was explored through the synthesis of N-(thiazol-2-yl) benzamide derivatives. These findings contribute to the understanding of gelation mechanisms and the design of new materials (Yadav & Ballabh, 2020).

Corrosion Inhibitors

Benzothiazole derivatives were studied for their efficacy as corrosion inhibitors, showing significant potential in protecting metals from corrosion. The research highlights the application of these compounds in extending the life of metal structures and components (Hu et al., 2016).

Organic Synthesis

Chemical Synthesis

The synthesis of N-methylated tetrapeptide using Bts-protected amino acid chlorides demonstrates the versatility of benzothiazole derivatives in facilitating organic synthesis. This study provides insights into efficient coupling and methylation steps for producing complex peptides (Vedejs & Kongkittingam, 2000).

Mechanism of Action

In the context of drugs or bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-17(11-1-3-14-16(7-11)23-10-19-14)18-8-13-2-4-15(22-13)12-5-6-21-9-12/h1-7,9-10H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRHZCYDSLJSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CC=C(O3)C4=COC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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